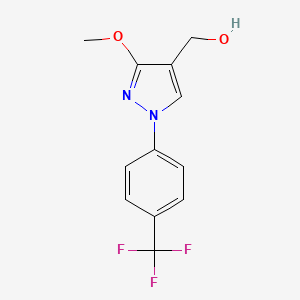
(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-メトキシ-1-(4-(トリフルオロメチル)フェニル)-1H-ピラゾール-4-イル)メタノールは、メトキシ基とトリフルオロメチルフェニル基が置換されたピラゾール環を特徴とする有機化合物です。
準備方法
合成経路と反応条件
(3-メトキシ-1-(4-(トリフルオロメチル)フェニル)-1H-ピラゾール-4-イル)メタノールの合成は、一般的にピラゾール環の形成、続いてメトキシ基とトリフルオロメチルフェニル基の導入を伴います。一般的な方法の1つは、4-(トリフルオロメチル)フェニルヒドラジンを適切なβ-ケトエステルと反応させてピラゾール環を形成することです。この中間体は次にメチル化されてメトキシ基が導入されます。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が含まれますが、大規模生産向けに最適化されています。これには、一貫した反応条件と高収率を確保するための連続フロー反応器の使用が含まれます。溶媒、触媒、精製方法の選択も、効率を最大化し、コストを最小限に抑えるように調整されます。
化学反応解析
反応の種類
(3-メトキシ-1-(4-(トリフルオロメチル)フェニル)-1H-ピラゾール-4-イル)メタノールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は酸化されて対応するアルデヒドまたはカルボン酸を形成する可能性があります。
還元: ピラゾール環は、特定の条件下で還元されてジヒドロピラゾール誘導体を形成する可能性があります。
置換: トリフルオロメチル基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、置換反応で使用できます。
生成される主な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: ジヒドロピラゾール誘導体の生成。
置換: 置換ピラゾール誘導体の生成。
科学研究の応用
(3-メトキシ-1-(4-(トリフルオロメチル)フェニル)-1H-ピラゾール-4-イル)メタノールは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗炎症作用や抗癌作用など、潜在的な生物学的活性について調査されています。
医学: 独自の構造的特徴により、潜在的な治療薬として探求されています。
産業: 新素材や化学プロセスの開発に利用されています。
化学反応の分析
Types of Reactions
(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(3-メトキシ-1-(4-(トリフルオロメチル)フェニル)-1H-ピラゾール-4-イル)メタノールの作用機序には、特定の分子標的との相互作用が含まれます。トリフルオロメチル基は、化合物の親油性を高め、細胞膜を容易に透過できるようにします。細胞内に入ると、酵素や受容体と相互作用して、その活性を調節し、さまざまな生物学的効果をもたらします。
類似化合物の比較
類似化合物
(3-メトキシ-1-フェニル-1H-ピラゾール-4-イル)メタノール: トリフルオロメチル基がなく、化学的および生物学的特性が異なります。
(3-メトキシ-1-(4-クロロフェニル)-1H-ピラゾール-4-イル)メタノール: トリフルオロメチル基の代わりにクロロフェニル基が含まれており、反応性と用途に影響を与えます。
独自性
(3-メトキシ-1-(4-(トリフルオロメチル)フェニル)-1H-ピラゾール-4-イル)メタノールにおけるトリフルオロメチル基の存在は、親油性の向上や代謝安定性など、独自の特性を付与し、さまざまな研究用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)methanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(3-Methoxy-1-(4-chlorophenyl)-1H-pyrazol-4-yl)methanol: Contains a chlorophenyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in (3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research applications.
特性
分子式 |
C12H11F3N2O2 |
|---|---|
分子量 |
272.22 g/mol |
IUPAC名 |
[3-methoxy-1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]methanol |
InChI |
InChI=1S/C12H11F3N2O2/c1-19-11-8(7-18)6-17(16-11)10-4-2-9(3-5-10)12(13,14)15/h2-6,18H,7H2,1H3 |
InChIキー |
SECRFYRPSYRGQO-UHFFFAOYSA-N |
正規SMILES |
COC1=NN(C=C1CO)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


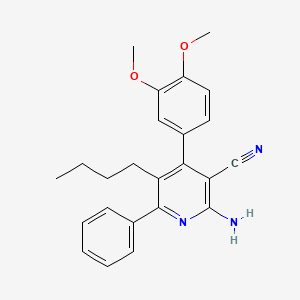



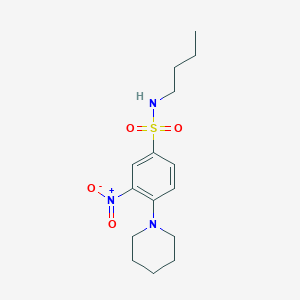
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11777939.png)
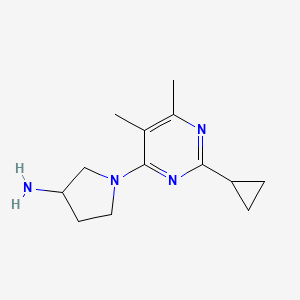
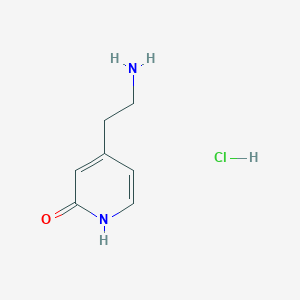


![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carbaldehyde](/img/structure/B11777963.png)
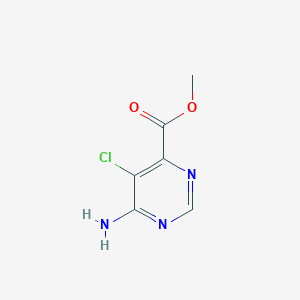
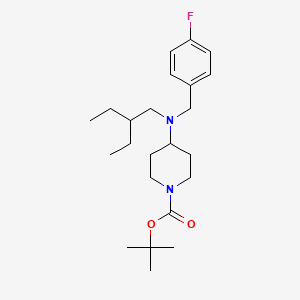
![1,4-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11777983.png)
